molecular formula C9H10Cl3NO3S B12194342 2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide

2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide

Cat. No.: B12194342
M. Wt: 318.6 g/mol
InChI Key: ALFKEOOMGQDSCR-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound is characterized by the presence of three chlorine atoms, a hydroxy-propyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide typically involves the chlorination of a benzenesulfonamide precursor followed by the introduction of the hydroxy-propyl group. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxy-propylating agents like propylene oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxy-propylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The hydroxy-propyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzenesulfonamide: Similar structure but with different substitution pattern.

    N-(3-hydroxy-propyl)-benzenesulfonamide: Lacks the chlorine atoms.

    2,4,5-Trichlorobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

2,4,5-Trichloro-N-(3-hydroxy-propyl)-benzenesulfonamide is unique due to the specific arrangement of chlorine atoms and the presence of both hydroxy-propyl and sulfonamide groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10Cl3NO3S

Molecular Weight

318.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H10Cl3NO3S/c10-6-4-8(12)9(5-7(6)11)17(15,16)13-2-1-3-14/h4-5,13-14H,1-3H2

InChI Key

ALFKEOOMGQDSCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCO

Origin of Product

United States

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